Calcium aluminate

Descripción general

Descripción

Calcium aluminates are a range of minerals obtained by heating calcium oxide and aluminium oxide together at high temperatures . They are encountered in the manufacture of refractories and cements .

Synthesis Analysis

Calcium aluminates can be synthesized via various methods. One method involves the aerogel technique, where three aluminate systems of varied Ca/Al ratio (1/2, 6/7, and 3/2) were prepared . Another method involves the mechanical activation (reactive milling) of different mixtures of dross and calcium carbonate, sintering at 1300°C . A third method consists of dissolving calculated amounts of calcium carbonate in an aqueous solution of aluminum chloride and preparing mixed Al-Ca-hydroxides by a chemical interaction with ammonium hydroxide .

Molecular Structure Analysis

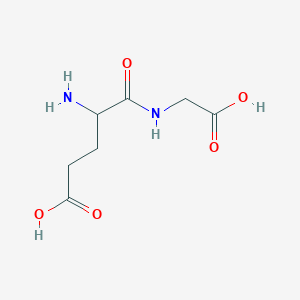

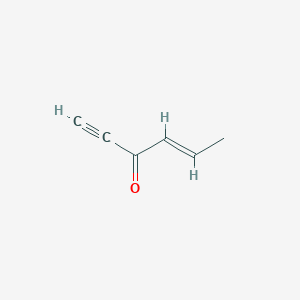

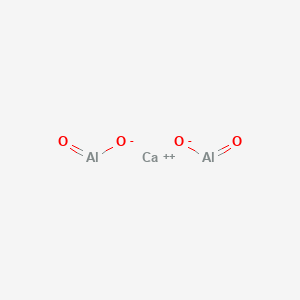

Calcium aluminate is a family of compounds derived from the base reaction of calcium oxide (CaO) and aluminum oxide (Al2O3). The particular ratio of calcium to aluminum in a compound determines its specific properties and uses . The molecular formula of calcium aluminate is CaAl2O4 .

Chemical Reactions Analysis

The hydration reactions of calcium aluminate in water and in Na2CO3 solution have been investigated using calorimetric, DTA, DTG, and XRD methods . The reaction for the formation of monocalcium aluminate (CaAl2O4) using 1:1 molar mixtures of A.R. grade calcium carbonate and A.R. α-Al2O3 or gibbsite has been investigated in the range 1150–1400°C using quantitative X-ray diffraction analysis .

Physical And Chemical Properties Analysis

Calcium aluminate can withstand high temperatures, making it an excellent material for refractory applications such as lining kilns and furnaces. It also has resistance to corrosion, particularly in environments with acidic or alkaline substances . In the construction industry, calcium aluminate is known for its rapid setting and hardening properties .

Aplicaciones Científicas De Investigación

Luminescence and Radiation Dosimetry

Specific Scientific Field

This application falls under the field of Materials Science .

Summary of the Application

Calcium aluminates have emerged as intriguing materials because of their diverse luminescence applications . They are employed for persistent luminescent applications, and few studies have also demonstrated their utility for dosimetric applications .

Methods of Application

Many efforts have been targeted to develop rare-earth-activated and undoped calcium aluminate-based phosphors . Thermoluminescence glow curves of undoped and rare-earth-doped calcium aluminate phosphors point toward potential luminescence applications .

Results or Outcomes

The materials have been optimized for persistent luminescence by appropriate doping , followed by bandgap tailoring, which is a recent strategy to prepare new persistent luminescent materials .

Construction and Industrial Applications

Specific Scientific Field

This application falls under the field of Construction and Industry .

Summary of the Application

Calcium aluminate is a chemical compound commonly used in construction and industry, possessing unique physical and chemical properties . It is particularly prominent in high-temperature and refractory applications due to its robustness and stability .

Methods of Application

The production of calcium aluminate involves a procedure known as calcination, where a mixture of limestone and bauxite is heated to high temperatures .

Results or Outcomes

Calcium aluminate can withstand high temperatures, making it an excellent material for refractory applications such as lining kilns and furnaces . It is also known for its rapid setting and hardening properties, making it ideal for situations where quick structural stability is needed .

Water Treatment

Specific Scientific Field

This application falls under the field of Environmental Science .

Summary of the Application

Calcium aluminate is used in wastewater treatment plants for the removal of phosphates and the improvement of sludge settling .

Methods of Application

The specific methods of application in water treatment are not detailed in the source, but it’s likely that the calcium aluminate is added to the wastewater where it reacts with the phosphates to form insoluble compounds that can be easily removed.

Results or Outcomes

The use of calcium aluminate in water treatment results in the effective removal of phosphates and improved sludge settling .

Safety And Hazards

Calcium aluminate should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Research into the properties and applications of calcium aluminate is ongoing, with scientists seeking to improve its performance and expand its usage. A significant focus of recent studies is to enhance its heat resistance, hardness, and corrosion resistance even further, pushing the boundaries of what’s possible in industrial applications . In addition, the development of alternative and novel cementitious materials to supplement and/or in some applications replace the use of OPC concrete in a variety of building and infrastructure engineering projects is being explored .

Propiedades

IUPAC Name |

calcium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJKVMFIVXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaAl2O4, Al2CaO4 | |

| Record name | calcium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [HSDB] White odorless powder; Insoluble in water; [J.M. Huber MSDS] | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acids, Reactive to water | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.98 g/cu cm | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium aluminate | |

Color/Form |

White monoclinic crystals, Crystals or powder | |

CAS RN |

12042-68-1, 12042-78-3 | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dialuminium calcium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1535 °C (decomposes) | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.